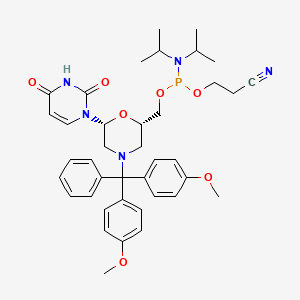
N-DMTr-morpholino-U-5'-O-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-DMTr-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphoramidite monomer that plays a crucial role in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-morpholino-U-5’-O-phosphoramidite involves the protection of the nucleoside with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl positionThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of N-DMTr-morpholino-U-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-DMTr-morpholino-U-5’-O-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products
The major products formed from these reactions include the fully deprotected nucleoside and the corresponding phosphate triester .
Wissenschaftliche Forschungsanwendungen
N-DMTr-morpholino-U-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are used in various applications, including:
Chemistry: Synthesis of nucleic acid analogs for structural and functional studies.
Biology: Development of antisense oligonucleotides for gene silencing and regulation.
Medicine: Design of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Wirkmechanismus
N-DMTr-morpholino-U-5’-O-phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a desired sequence. The DMTr group protects the 5’-hydroxyl group during the synthesis, preventing unwanted side reactions. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-DMTr-morpholino-G-5’-O-phosphoramidite
- N-DMTr-morpholino-C-5’-O-phosphoramidite
- N-DMTr-morpholino-A-5’-O-phosphoramidite
Uniqueness
N-DMTr-morpholino-U-5’-O-phosphoramidite is unique due to the presence of the morpholino group, which provides enhanced stability and binding affinity compared to traditional nucleoside phosphoramidites. This makes it particularly useful in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications .
Eigenschaften
Molekularformel |
C39H48N5O7P |
|---|---|
Molekulargewicht |
729.8 g/mol |
IUPAC-Name |
3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1 |
InChI-Schlüssel |
CNDNQFVLRHUMQK-KIUZSHJCSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


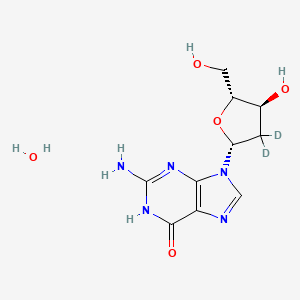

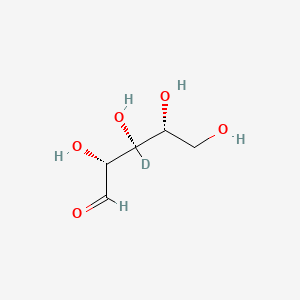



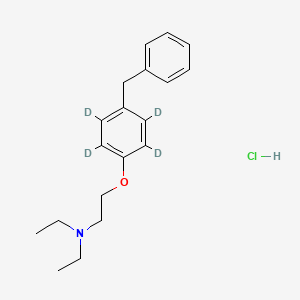
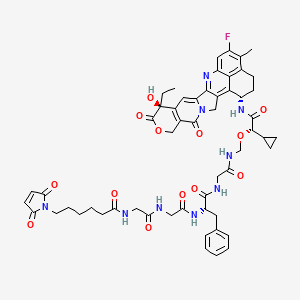
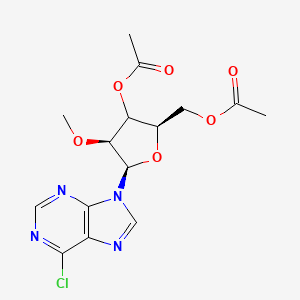


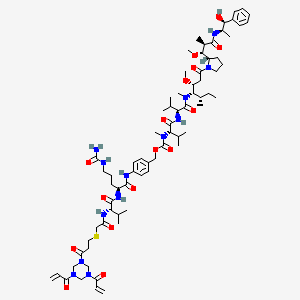
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)

